6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
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Overview
Description
6’-Isopropoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indene ring through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Isopropoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the intramolecular oxidative dearomatization of biphenols, which can be achieved using reagents such as hypervalent iodine compounds . Another approach involves the use of metal-free cyclopropanation reactions with tosylhydrazone salts as safe alternatives to diazo compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6’-Isopropoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the indene ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6’-Isopropoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism of action of 6’-Isopropoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Spirodesertols A and B: These compounds share a similar spirocyclic structure but differ in their functional groups and biological activities.
Spiro[cyclopropane-1,3’-indolin]-2’-ones: These compounds also feature a spirocyclic core but have different ring sizes and substituents.
Uniqueness
6’-Isopropoxyspiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is unique due to its specific spirocyclic structure and the presence of an isopropoxy group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-propan-2-yloxyspiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11(2)20-14-4-3-12-10-17(16(19)15(12)9-14)7-5-13(18)6-8-17/h3-4,9,11H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJDSGYQTVTKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CC3(C2=O)CCC(=O)CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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